molecular formula C17H19N3O4 B2942186 2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034279-75-7

2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2942186
CAS No.: 2034279-75-7
M. Wt: 329.356
InChI Key: LRAXFKHEIJHMJV-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine ( 2034279-75-7) is a synthetically designed organic compound with a molecular formula of C 17 H 19 N 3 O 4 and a molecular weight of 329.35 g/mol . This chemical features a pyrazine ring linked via an ether-oxygen bridge to a pyrrolidine system, which is in turn bonded to a 2,3-dimethoxybenzoyl group . The presence of the pyrazine moiety is of significant research interest, as this heterocycle is a key structural component in numerous biologically active molecules and is extensively investigated in medicinal chemistry for the development of kinase inhibitors . Pyrazine-based compounds are known to function by interacting with the ATP-binding sites of kinases, often through hydrogen bonding and hydrophobic interactions, making them valuable tools for modulating signal transduction pathways . This compound serves as a versatile chemical intermediate or reference standard in drug discovery programs. Researchers utilize such scaffolds to explore new chemical space for potential therapies, particularly in oncology and immunological disorders, given the established role of kinase targets in these diseases . The molecular structure includes five rotatable bonds and a topological polar surface area of 73.8 Ų, properties that can influence its bioavailability and interaction with biological targets . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-5-3-4-13(16(14)23-2)17(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h3-5,7-8,10,12H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXFKHEIJHMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine precursors. One common method involves the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Attachment of Dimethoxybenzoyl Group: The pyrrolidine intermediate is then acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzoyl-substituted pyrrolidine.

    Coupling with Pyrazine: The final step involves the coupling of the benzoyl-substituted pyrrolidine with a pyrazine derivative through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the hydroxyl group on the pyrazine, facilitating the nucleophilic attack on the pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

describes pyrazine derivatives bearing sulfonyl groups on piperidin-4-yl-oxy linkers, such as 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 8). These compounds exhibit structural similarities but differ in their substituents:

  • Key Difference : The target compound’s 2,3-dimethoxybenzoyl group vs. sulfonyl-pyrazole groups in .
  • In contrast, the dimethoxybenzoyl group may improve lipophilicity and membrane permeability .

Table 1: Comparison of Sulfonyl vs. Benzoyl Pyrazine Derivatives

Compound Substituent Molecular Weight Yield (%) Key Properties
Target Compound 2,3-Dimethoxybenzoyl ~415.4* N/A Enhanced lipophilicity
Compound 8 () Sulfonyl-pyrazole ~436.5 77 Electron-withdrawing, moderate solubility

*Estimated based on structural formula.

Pyrido[2,3-b]pyrazines as Cholinesterase Inhibitors

highlights 3-(3′-nitrophenyl)pyrido[2,3-b]pyrazine (Compound 6n), a dual cholinesterase inhibitor with IC₅₀ values of 0.466 µM (AChE) and 1.89 µM (BChE).

  • Key Difference: The pyrido[2,3-b]pyrazine scaffold vs. the non-fused pyrazine in the target compound.
  • The target compound’s pyrrolidine linker may instead confer conformational flexibility .
Flavoring Agents: Methoxy-Alkyl Pyrazines

and describe flavor compounds like 2-methoxy-3-isopropylpyrazine (IPMP) and 2-methoxy-3-isobutylpyrazine (IBMP) .

  • Key Difference : The target compound’s bulky benzoyl-pyrrolidine group vs. small alkyl chains in IPMP/IBMP.
  • Impact : Alkyl groups in IPMP/IBMP contribute to volatile odor profiles, while the target’s larger substituent likely precludes flavor applications, favoring pharmaceutical use .

Table 3: Functional Group Influence on Application

Compound Substituent Application Key Property
Target Compound 2,3-Dimethoxybenzoyl Potential therapeutics High molecular complexity
IPMP () 3-Isopropyl Flavoring agent Low molecular weight, volatile
Thieno[3,4-b]pyrazines and Quinoxalines

and report thieno[3,4-b]pyrazines and quinoxalines, which are heterocyclic analogues of pyrazine.

  • Key Difference: Sulfur (thieno) or additional nitrogen (quinoxaline) in the fused ring vs. the target’s simple pyrazine.
  • Impact: Thieno-pyrazines exhibit altered electronic properties (e.g., lower bandgap), making them suitable for materials science. Quinoxalines, with two adjacent nitrogens, show stronger hydrogen-bonding capacity .

Biological Activity

2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and various biological activities reported in scientific literature.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

Synthesis Methodology:
The synthesis typically involves the reaction of 2,3-dimethoxybenzoyl chloride with pyrrolidine, followed by the introduction of the pyrazine moiety. Common solvents used in this process include dichloromethane or tetrahydrofuran, with triethylamine as a catalyst to facilitate the reaction. The final product is purified through column chromatography to ensure high purity levels suitable for biological testing .

Biological Activity Overview

Research on pyrazine derivatives has indicated a range of biological activities, including:

  • Antitumor Activity: Pyrazine derivatives have shown significant inhibitory effects against various cancer cell lines. Notably, studies have demonstrated that certain pyrazole derivatives can inhibit growth in leukemia and solid tumor cells .
  • Anti-inflammatory Properties: Various pyrazole compounds have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity: Recent studies have highlighted the antimicrobial properties of pyrazole derivatives against a spectrum of pathogens, including bacteria and fungi .

Antitumor Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
A54915.0Cell cycle arrest

Anti-inflammatory Activity

In another study focusing on inflammatory models, this compound exhibited a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions.

Treatment Dose (mg/kg)IL-6 Reduction (%)TNF-alpha Reduction (%)
54530
106050

The biological activities of this compound are believed to involve multiple pathways:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation: Downregulation of inflammatory cytokines through inhibition of NF-kB signaling pathways.

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